N-(6-methoxypyridin-3-yl)tetrahydrothiophene-3-carboxamide 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methoxypyridin-3-yl)tetrahydrothiophene-3-carboxamide 1,1-dioxide is a heterocyclic compound that contains a pyridine ring substituted with a methoxy group and a tetrahydrothiophene ring with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxypyridin-3-yl)tetrahydrothiophene-3-carboxamide 1,1-dioxide typically involves the following steps:
Formation of the Pyridine Ring:
Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring is synthesized through a cyclization reaction involving a thiol and a suitable alkene or alkyne.
Coupling Reaction: The pyridine and tetrahydrothiophene rings are coupled through a carboxamide linkage, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxypyridin-3-yl)tetrahydrothiophene-3-carboxamide 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the tetrahydrothiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring and the tetrahydrothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or tetrahydrothiophene rings.
Scientific Research Applications
N-(6-methoxypyridin-3-yl)tetrahydrothiophene-3-carboxamide 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used in studies to understand its effects on various biological pathways and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-(6-methoxypyridin-3-yl)tetrahydrothiophene-3-carboxamide 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide: This compound has a similar structure but with a methyl group instead of a methoxy group.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has a different substituent on the pyridine ring and a benzamide group.
Uniqueness
N-(6-methoxypyridin-3-yl)tetrahydrothiophene-3-carboxamide 1,1-dioxide is unique due to the presence of both a methoxy group on the pyridine ring and a tetrahydrothiophene ring with a carboxamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(6-methoxypyridin-3-yl)-1,1-dioxothiolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c1-17-10-3-2-9(6-12-10)13-11(14)8-4-5-18(15,16)7-8/h2-3,6,8H,4-5,7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAJAESTEPGGIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.